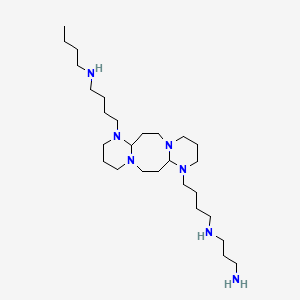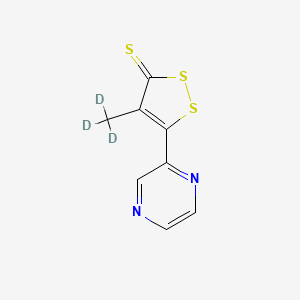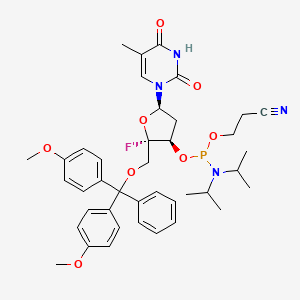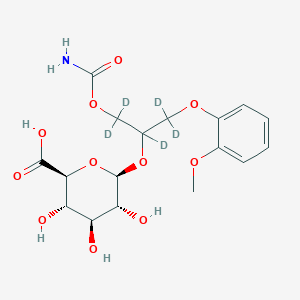
Methocarbamol-d5 beta-D-Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methocarbamol-d5 beta-D-Glucuronide is a deuterium-labeled derivative of Methocarbamol, a muscle relaxant. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism. The deuterium labeling allows for more precise tracking and quantification in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methocarbamol-d5 beta-D-Glucuronide involves the incorporation of deuterium into the Methocarbamol molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methocarbamol-d5 beta-D-Glucuronide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles like halides, amines, and alcohols under various conditions depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methocarbamol-d5 beta-D-Glucuronide is widely used in scientific research for various applications:
Pharmacokinetics: The deuterium labeling allows for precise tracking of the compound in biological systems, aiding in the study of drug absorption, distribution, metabolism, and excretion.
Drug Metabolism: It is used to study the metabolic pathways and the formation of metabolites in the body.
Proteomics: The compound is used in proteomics research to study protein interactions and functions.
Toxicology: It helps in understanding the toxicological effects and safety profile of Methocarbamol and its derivatives.
Mechanism of Action
Methocarbamol-d5 beta-D-Glucuronide exerts its effects through mechanisms similar to Methocarbamol. It acts as a central nervous system depressant, blocking spinal polysynaptic reflexes and decreasing nerve transmission in spinal and supraspinal pathways. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies .
Comparison with Similar Compounds
Similar Compounds
Methocarbamol: The parent compound, used as a muscle relaxant.
Methocarbamol beta-D-Glucuronide: The non-deuterated version of the compound.
Other Deuterated Muscle Relaxants: Compounds like deuterated Baclofen and deuterated Tizanidine.
Uniqueness
Methocarbamol-d5 beta-D-Glucuronide is unique due to its deuterium labeling, which allows for more precise tracking and quantification in biological systems. This makes it particularly valuable in pharmacokinetic and drug metabolism studies, where accurate measurement of drug concentrations and metabolites is crucial .
Properties
Molecular Formula |
C17H23NO11 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-1,1,2,3,3-pentadeuterio-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1/i6D2,7D2,8D |
InChI Key |
AWABFKBRFKCYRC-IYYDSSOYSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)N)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)OC2=CC=CC=C2OC |
Canonical SMILES |
COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


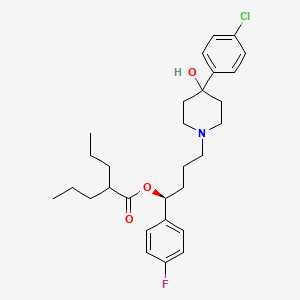
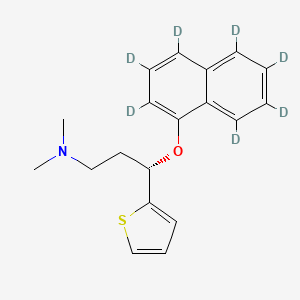

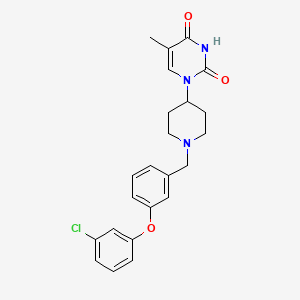
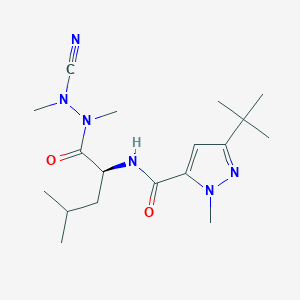

![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)

